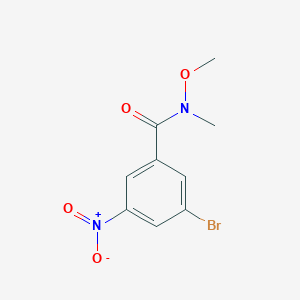
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid, also known as ATFA, is a synthetic amino acid that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent agonist of the ionotropic glutamate receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes.
Wirkmechanismus
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid acts as a potent agonist of the NMDA receptor, which is a subtype of the ionotropic glutamate receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid is a potent and selective agonist of the NMDA receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes. However, like all experimental tools, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has its limitations. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid. One area of interest is the development of new analogs of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid in combination with other drugs or therapies to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the precise mechanisms by which 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid modulates synaptic plasticity, learning, and memory.
Synthesemethoden
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid can be synthesized using a variety of methods, including the reaction of 3,5-bis-trifluoromethyl-benzaldehyde with glycine, followed by reduction of the resulting Schiff base with sodium borohydride. Other methods involve the use of protected amino acids and coupling reagents, such as N,N-dicyclohexylcarbodiimide (DCC), to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been used extensively in scientific research to investigate the role of the ionotropic glutamate receptor in various physiological and pathological processes. This compound has been shown to be a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has also been used to study the role of the glutamate receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSSWMRQKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)
![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)


![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)